Isoquinolin-5-ylmethanamine
Overview
Description
Isoquinolin-5-ylmethanamine is a chemical compound with the molecular formula C10H10N2 . It is also known as 1-Isoquinolin-5-ylmethanamine .
Molecular Structure Analysis
The InChI code for Isoquinolin-5-ylmethanamine is 1S/C10H10N2.2ClH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;;/h1-5,7H,6,11H2;2*1H
. This indicates the presence of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety.
Physical And Chemical Properties Analysis
Isoquinolin-5-ylmethanamine has a molecular weight of 158.2 g/mol . The compound is a white, crystalline solid.
Scientific Research Applications
Nucleic Acid Binding and Drug Design
Isoquinoline alkaloids, including derivatives of Isoquinolin-5-ylmethanamine, exhibit significant pharmacological and biological properties, such as potential anticancer properties. These compounds interact with nucleic acids, and this interaction is crucial for the design of new therapeutic agents. Studies on the binding aspects of isoquinoline alkaloids with nucleic acids have provided guidelines for drug design, leveraging the structural and energetic aspects of these interactions (Bhadra & Kumar, 2011).
Anticancer Activities
Isoquinolin-5-ylmethanamine-based compounds have shown promise as anticancer agents. Derivatives designed with specific structural features have demonstrated cytotoxic activities against various human cancer cell lines, highlighting their potential as novel therapeutic options for cancer treatment (Kakhki et al., 2016).
Hepatoprotective Activities
Isoquinoline alkaloids derived from plants have also been identified for their hepatoprotective activities. These compounds have shown stronger activity than some positive controls in cell-based models, indicating their potential as lead compounds for developing liver-protecting drugs (Jin et al., 2018).
Environmental Remediation
Isoquinolin-5-ylmethanamine and its derivatives have been explored for environmental applications, such as the biodegradation of pollutants. Certain strains of bacteria capable of using isoquinoline as their sole carbon and energy source have been identified, which could potentially decrease isoquinoline content in coking wastewater, thus improving the quality of recycling water (Guanghua et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
isoquinolin-5-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDCFKLGMRFTRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475911 | |
Record name | 1-(Isoquinolin-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-5-ylmethanamine | |
CAS RN |
58123-58-3 | |
Record name | 1-(Isoquinolin-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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